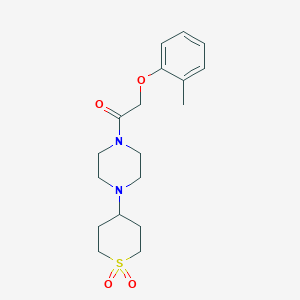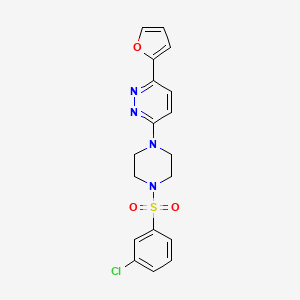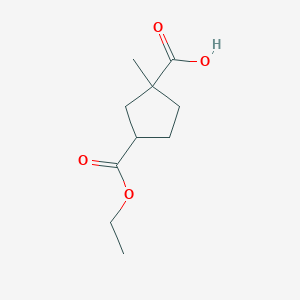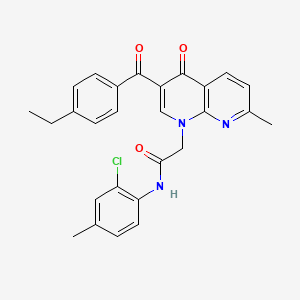
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a pyrimidinone derivative that has been shown to have activity against certain types of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has biochemical and physiological effects on cancer cells. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone in lab experiments is its potential as a cancer treatment. This compound has shown promising results in vitro and in vivo studies, indicating that it may have potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could provide insights into its potential as a cancer treatment. Another direction is to explore the potential of this compound in combination with other cancer treatments. Combining this compound with other drugs or therapies may enhance its effectiveness as a cancer treatment. Finally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been reported in the literature. The compound can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound has activity against certain types of cancer cells, including breast cancer and lung cancer. In vivo studies have also shown promising results in animal models, indicating that this compound may have potential as a cancer treatment.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6-pyridin-4-yl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-2-1-5-16(17)14-25-19(26)13-18(15-7-9-22-10-8-15)23-20(25)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAJYQNHWGFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)



![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)
![1-[1-(2-Fluoro-3-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2831491.png)

![(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2831493.png)
![5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2831497.png)